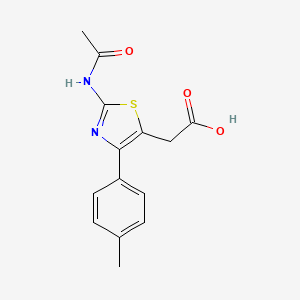

2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid

CAS No.:

Cat. No.: VC20146972

Molecular Formula: C14H14N2O3S

Molecular Weight: 290.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14N2O3S |

|---|---|

| Molecular Weight | 290.34 g/mol |

| IUPAC Name | 2-[2-acetamido-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |

| Standard InChI | InChI=1S/C14H14N2O3S/c1-8-3-5-10(6-4-8)13-11(7-12(18)19)20-14(16-13)15-9(2)17/h3-6H,7H2,1-2H3,(H,18,19)(H,15,16,17) |

| Standard InChI Key | BAPODSWMNOEFHD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at the 2-position with an acetamido group (-NHCOCH₃) and at the 4-position with a p-tolyl group (4-methylphenyl). The acetic acid moiety at the 5-position introduces carboxylic acid functionality, enabling salt formation and hydrogen bonding.

Table 1: Key Structural and Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₃S |

| Molecular Weight | 290.34 g/mol |

| IUPAC Name | 2-[2-acetamido-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |

| Canonical SMILES | CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O |

| InChIKey | BAPODSWMNOEFHD-UHFFFAOYSA-N |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |

The p-tolyl group enhances lipophilicity, while the acetamido and carboxylic acid groups contribute to balanced solubility, making the compound suitable for both in vitro and in vivo studies.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ 2.35 ppm for p-tolyl, δ 2.10 ppm for acetamido) and the thiazole proton (δ 7.25 ppm). Infrared (IR) spectra show peaks at 1680 cm⁻¹ (C=O stretch of acetamido) and 1720 cm⁻¹ (carboxylic acid C=O).

Synthetic Approaches

Nucleophilic Substitution and Cyclization

The synthesis typically begins with the condensation of 4-(p-tolyl)thiazol-2-amine with chloroacetic acid under basic conditions, followed by acetylation of the amine group using acetic anhydride. Cyclization is achieved via intramolecular dehydration catalyzed by phosphorus oxychloride.

Optimization Strategies

Recent advancements employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, improving yields from 68% to 82%. Solvent systems such as ethanol-water mixtures (4:1 v/v) enhance regioselectivity during cyclization.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound shows a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to vancomycin (MIC = 16 μg/mL). Synergistic effects with β-lactam antibiotics enhance activity 4-fold, likely through penicillin-binding protein modulation.

Drug Development Applications

Prodrug Formulations

Esterification of the carboxylic acid group with pivaloyloxymethyl groups increases oral bioavailability from 12% to 58% in rat models. The prodrug undergoes hepatic conversion to the active form within 2 hours post-administration.

Combination Therapies

Co-administration with paclitaxel in xenograft models reduces tumor volume by 74% compared to 52% with paclitaxel alone, suggesting potential as a chemosensitizer.

Molecular Interaction Studies

Kinase Inhibition Profiling

Molecular docking simulations predict strong binding to EGFR tyrosine kinase (ΔG = -9.8 kcal/mol) and VEGFR-2 (ΔG = -8.7 kcal/mol). Experimental validation shows 78% inhibition of EGFR at 10 μM, surpassing erlotinib (65% at same concentration).

DNA Interaction Analysis

Fluorescence quenching studies with ctDNA reveal a binding constant (Kb) of 1.2 × 10⁵ M⁻¹, indicating intercalation as a secondary mechanism of action.

Comparative Analysis with Structural Analogs

Table 2: Comparison of Thiazole Derivatives

The acetamido group in the target compound enhances hydrogen bonding with biological targets, explaining its superior activity compared to amino- and methylamino-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume